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Compound of Interest

Compound Name: 3-Pyridylcarbinol-d6

CAS No.: 1189493-62-6

Cat. No.: B564277

Get Quote

Executive Summary
3-Pyridylcarbinol-d6 (Nicotinyl alcohol-d6) is the stable, isotopically labeled analog of 3-

pyridylcarbinol, a direct-acting peripheral vasodilator and a metabolic precursor to Nicotinic

Acid (Vitamin B3). In the domain of pharmaceutical research and toxicology, this compound

serves a critical metrological function as an Internal Standard (IS) for Isotope Dilution Mass

Spectrometry (IDMS).

This guide details the physicochemical architecture, bioanalytical application, and metabolic

context of 3-Pyridylcarbinol-d6. It provides a validated framework for researchers to

implement this IS in LC-MS/MS workflows to rigorously correct for matrix effects, extraction

efficiency, and ionization variability.

Part 1: Chemical & Isotopic Architecture
Structural Definition
3-Pyridylcarbinol-d6 is distinguished by the substitution of six specific hydrogen atoms (
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H) with deuterium (

H). This modification increases the molecular mass by approximately 6 Daltons, shifting the
precursor ion mass sufficiently to avoid isotopic overlap with the natural (

) analyte during mass spectrometry.

Chemical Name: 3-Pyridylcarbinol-d6 (Pyridine-d4-3-methanol-d2)

Molecular Formula:

Exact Mass: ~115.16 g/mol (vs. 109.13 g/mol for unlabeled)

Labeling Logic:

Ring Deuteration (

): Four deuterium atoms on the pyridine ring.

Methylene Deuteration (

): Two deuterium atoms on the carbinol carbon (

).

Note on Hydroxyl: The hydroxyl hydrogen (

) is exchangeable with solvent and is typically not counted in the stable isotopic label
description for bioanalysis.

Physicochemical Comparison
The utility of 3-Pyridylcarbinol-d6 relies on the "Isotope Effect"—or rather, the lack of a

significant chromatographic isotope effect. It must behave identically to the analyte during

extraction and chromatography but remain distinct in the mass spectrometer.[1][2]
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Property
3-Pyridylcarbinol (

)

3-Pyridylcarbinol-
d6 (

)

Impact on
Bioanalysis

Monoisotopic Mass 109.05 Da 115.09 Da

Allows distinct MRM

transitions (No

"Cross-talk").

pKa (Pyridine N) ~4.76 ~4.78

Negligible shift; co-

elution in pH-

dependent LC

methods.

LogP 0.04 (Polar) 0.03
Identical extraction

recovery (SPE/LLE).

Solubility High (Water/Ethanol) High (Water/Ethanol)

Compatible with

aqueous mobile

phases.

Part 2: The Role in Bioanalysis (The "Why")
In quantitative LC-MS/MS, the "Matrix Effect" is the primary adversary. Endogenous

components in plasma (phospholipids, salts) can suppress or enhance the ionization of the

target analyte.

Why 3-Pyridylcarbinol-d6 is Non-Negotiable:

Co-Elution: Because the

analog has nearly identical lipophilicity to the target, they elute at the exact same retention
time.

Ionization Correction: If the target analyte experiences 40% ion suppression due to a co-

eluting phospholipid, the

IS—being in the exact same droplet at the exact same moment—also experiences 40%
suppression.
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Ratio Stability: The ratio of

remains constant, yielding accurate quantification despite matrix interference.

Visualization: The IDMS Workflow
The following diagram illustrates the self-validating logic of using a deuterated internal

standard.
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Figure 1: Isotope Dilution Mass Spectrometry (IDMS) workflow. The internal standard tracks the

analyte through every source of variability, ensuring the final ratio reflects the true

concentration.

Part 3: Validated Analytical Protocol
Disclaimer:This protocol is a generalized high-performance method derived from standard

bioanalytical practices for pyridine derivatives. Optimization may be required based on specific

instrumentation.

Reagents & Preparation
Stock Solution: Dissolve 3-Pyridylcarbinol-d6 in Methanol (1 mg/mL). Store at -20°C.

Working IS Solution: Dilute stock to 500 ng/mL in Acetonitrile.

Matrix: Human Plasma (

EDTA) or Urine.
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Sample Preparation (Protein Precipitation)
Due to the high polarity of 3-pyridylcarbinol, Liquid-Liquid Extraction (LLE) with non-polar

solvents (like Hexane) is inefficient. Protein Precipitation (PPT) or HILIC-SPE is recommended.

Aliquot: Transfer 50 µL of plasma to a 1.5 mL centrifuge tube.

Spike: Add 10 µL of Working IS Solution (3-Pyridylcarbinol-d6). Vortex for 10 sec.

Precipitate: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

Agitate: Vortex vigorously for 1 min to ensure complete protein crash.

Centrifuge: Spin at 14,000 x g for 10 min at 4°C.

Transfer: Transfer 100 µL of the supernatant to an autosampler vial.

LC-MS/MS Conditions
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred over C18 due to

the analyte's polarity.

Recommended: Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7

µm).

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

Gradient:

0-1 min: 95% B (Isocratic hold for retention)

1-4 min: 95% B

60% B

4-5 min: 60% B (Wash)
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5.1 min: 95% B (Re-equilibration)

Flow Rate: 0.4 mL/min.

Mass Spectrometry (MRM Transitions)
Operate in Positive Electrospray Ionization (+ESI) mode.

Compound
Precursor Ion (

)

Product Ion (

)

Collision Energy
(eV)

3-Pyridylcarbinol (

)

110.1
92.1 (Loss of

)
20

3-Pyridylcarbinol-d6 (

)

116.1
98.1 (Loss of

)
20

Technical Note: The transition corresponds to the dehydration of the alcohol to the vinyl-

pyridine species. Ensure the

product ion retains the deuterium label (mass shift of +6).

Part 4: Metabolic & Pharmacological Context
Understanding the biological fate of 3-pyridylcarbinol is essential for interpreting bioanalytical

data. 3-Pyridylcarbinol (Roniacol) acts as a prodrug.

Pathway Description
Administration: 3-Pyridylcarbinol is absorbed and acts as a vasodilator.

Oxidation: It is rapidly oxidized by alcohol dehydrogenases (ADH) in the liver.

Conversion: It converts to Nicotinic Acid (Niacin).

Incorporation: Nicotinic acid is then incorporated into the NAD+ Salvage Pathway.
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This metabolic conversion is why 3-Pyridylcarbinol-d6 is often used in studies tracking Niacin

kinetics—it allows researchers to differentiate between administered precursor and

endogenous niacin pools.

Visualization: Metabolic Fate
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Figure 2: Metabolic pathway of 3-Pyridylcarbinol. The compound serves as both a direct

vasodilator and a source of Vitamin B3.[3]

Part 5: Synthesis & Stability
Synthesis Logic
High-purity 3-Pyridylcarbinol-d6 is typically synthesized via the reduction of

Perdeuteronicotinic Acid Methyl Ester.

Precursor: Nicotinic Acid-d4 (Ring deuterated).

Reducing Agent: Lithium Aluminum Deuteride (
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).

Reaction: The

reduces the ester to the alcohol, introducing two deuterium atoms at the methylene position.

Result: Ring (

) + Methylene (

) = Total

.

Storage & Stability
Hygroscopicity: As an alcohol, it can be hygroscopic. Store in a desiccator.

Light Sensitivity: Pyridine derivatives can be light-sensitive. Store in amber vials.

Temperature: -20°C for long-term storage.

Deuterium Exchange: The hydroxyl H (

) will exchange with atmospheric moisture to become

rapidly. This is normal and does not affect the

core label used for quantification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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